molecular formula C15H13FN2O2S B2584456 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 134202-23-6

1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2584456
CAS No.: 134202-23-6
M. Wt: 304.34
InChI Key: IWZSZYVMDWJAFB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a 4-fluorobenzyl group at the N1 position and a methylsulfonyl group at the C2 position.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-4-2-3-5-14(13)18(15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZSZYVMDWJAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of Methylsulfonyl Group: The final step involves the sulfonylation of the benzimidazole derivative using methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

    Chemical Reactivity: The presence of the fluorobenzyl and methylsulfonyl groups can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Methylsulfonyl vs. Methylthio Groups :
    The oxidation of methylthio intermediates (e.g., compound 3 in ) to methylsulfonyl derivatives (e.g., compound 4 ) increases electrophilicity, which is critical for covalent binding to kinases like BRAF . In contrast, methylthio analogs (e.g., 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole) exhibit reduced activity due to weaker electron-withdrawing effects .

  • 4-Fluorobenzyl vs. Other Benzyl Groups: Compared to non-fluorinated analogs (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole, ), the 4-fluorobenzyl group enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also strengthens hydrophobic interactions in target binding pockets .
  • Sulfonyl vs. Sulfonamide Groups :
    Compounds like lansoprazole (a sulfonamide-containing proton pump inhibitor, ) share the sulfonyl motif but differ in substitution patterns. The methylsulfonyl group in 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole may confer higher selectivity for kinase targets over proton pumps .

Functional Group Diversity

  • Triazole and Thiazole Hybrids (): Derivatives such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) introduce triazole-thiazole systems, improving solubility and metabolic stability via hydrogen bonding. However, these lack the methylsulfonyl group’s direct kinase inhibitory effects .
  • Acetic Acid Derivatives ():
    Compounds like 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid (6 ) replace the methylsulfonyl group with carboxylic acid, altering ionization states and reducing cell permeability compared to the target compound .

Anticancer Activity

  • BRAF V600E Inhibition: The target compound’s methylsulfonyl group is crucial for BRAF V600E inhibition, as seen in intermediate 4 (1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole), which showed IC50 values in the nanomolar range . In contrast, analogs with methoxy or arylthio groups (e.g., ’s 1-(prop-2-ynyl)-2-(prop-2-ynylthio)-1H-benzo[d]imidazole) exhibit weaker kinase inhibition .

Antimicrobial Activity

  • Compared to albendazole (a methyl carbamate derivative with MIC values of 2–4 µg/mL against E. coli and S. aureus, ), the target compound’s methylsulfonyl group may reduce antimicrobial efficacy due to reduced hydrogen-bonding capacity .

Key Intermediates

  • The target compound is synthesized via oxidation of a methylthio precursor (e.g., 34 in ), a method also used for lansoprazole derivatives . In contrast, triazole-linked benzimidazoles () require copper-catalyzed click chemistry, which introduces modularity but requires specialized catalysts .

Yield and Scalability

  • The target compound’s synthesis achieves moderate yields (52–81%, ), comparable to 5-hydrosulfonyl derivatives () but lower than triazole hybrids (75–90%, ) .

Data Tables

Table 1. Structural and Activity Comparison of Selected Benzimidazoles

Compound Name Substituents Key Activity Reference
This compound N1: 4-Fluorobenzyl; C2: Methylsulfonyl BRAF V600E inhibition
Lansoprazole C2: Pyridinylmethylsulfonyl Proton pump inhibition
2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid C1: Acetic acid Anticancer (HepG2)
5-Hydrosulfonyl-benzimidazol-2(3H)-one C5: Hydrosulfonyl Anticancer (IC50: 8–12 µM)

Biological Activity

1-(4-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic stability, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN3O2SC_{15}H_{14}FN_3O_2S, with a molecular weight of approximately 315.35 g/mol. The compound features a benzimidazole core substituted with a fluorobenzyl group and a methylsulfonyl moiety, which are critical for its biological activity.

GABA-A Receptor Modulation

Recent studies have identified this compound as a positive allosteric modulator (PAM) of the GABA-A receptor, specifically targeting the α1β2γ2 subpopulation. This modulation is significant as it offers a novel pharmacological strategy to address neurological disorders.

  • Mechanism of Action : The compound enhances GABAergic transmission by binding to the allosteric site on the receptor, increasing the efficacy of GABA at the receptor interface. This action is crucial for developing treatments for conditions like anxiety and epilepsy.
  • Metabolic Stability : Comparative studies using human liver microsomes (HLMs) showed that this compound exhibits improved metabolic stability compared to other similar compounds, such as alpidem, which is known for rapid biotransformation and hepatotoxicity. In metabolic studies, 90% of the parent compound remained unmetabolized after 120 minutes of incubation with HLMs, indicating its potential for safer therapeutic use .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases such as arthritis and rheumatic conditions.

Study 1: Neurological Applications

In a controlled study involving animal models of anxiety, administration of this compound resulted in significant anxiolytic effects. Behavioral tests indicated reduced anxiety-like behavior in treated subjects compared to controls, supporting its role as a GABA-A PAM.

Study 2: Hepatotoxicity Assessment

A comparative analysis with alpidem highlighted the reduced hepatotoxic risk associated with this compound. The study tracked metabolite formation and liver enzyme levels post-administration, confirming lower toxicity profiles for the benzimidazole derivative .

Data Table: Biological Activity Overview

Activity Effect Comparison
GABA-A Receptor ModulationPositive allosteric modulationHigher stability than alpidem
Anti-inflammatoryInhibition of cytokine productionEffective in vitro
Metabolic Stability90% parent compound remaining after 120 minSuperior to traditional compounds

Q & A

What are the standard synthetic routes for 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?

Basic Synthesis:
The compound is typically synthesized via multi-step reactions. A common approach involves:

Condensation : Reacting o-phenylenediamine derivatives with carbonyl sources under acidic conditions to form the benzimidazole core .

Alkylation : Introducing the 4-fluorobenzyl group using 4-fluorobenzyl bromide or chloride in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) in acetonitrile .

Sulfonation : Treating the intermediate with methylsulfonyl chloride in a chlorinated solvent (e.g., CHCl₃) using triethylamine as a base .

Advanced Optimization:

  • Catalysts : DBU enhances alkylation efficiency by deprotonating intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction rates .
  • Temperature Control : Exothermic steps (e.g., sulfonation) require cooling to avoid side reactions .

Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Basic Characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and electronic environments. For example, the 4-fluorobenzyl group shows distinct aromatic splitting patterns .
  • IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for the sulfonyl group) .
  • Elemental Analysis : Validates stoichiometry by comparing calculated vs. experimental C, H, N, and S percentages .

Advanced Methods:

  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous brominated benzimidazoles .
  • HPLC-MS : Detects trace impurities (<0.5%) and quantifies purity for biological assays .

How can researchers resolve discrepancies between elemental analysis and spectroscopic data?

Methodological Approach:

  • Cross-Validation : Re-run elemental analysis to rule out sampling errors.
  • Supplementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Recrystallization : Purify the compound to remove hygroscopic or solvent residues that skew elemental results .
    Example: In , discrepancies in carbon content were resolved by repeating combustion analysis after drying under vacuum .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Screening:

  • Antimicrobial Assays : Agar dilution or microbroth dilution methods to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria, as used for structurally related imidazoles .
  • Enzyme Inhibition : Fluorescence-based assays to test inhibition of kinases or proteases, leveraging the sulfonyl group’s electrophilicity .

Advanced Applications:

  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) can track intracellular distribution .
  • Docking Simulations : Molecular modeling (e.g., AutoDock) predicts binding modes to targets like ATP-binding pockets .

What challenges arise when scaling up synthesis, and how are they addressed?

Key Considerations:

  • Exothermic Reactions : Sulfonation steps require jacketed reactors with temperature control to prevent thermal runaway .
  • Purification : Column chromatography is replaced with recrystallization or continuous flow crystallization for large batches .
  • Solvent Recovery : Distillation systems recover acetonitrile and DMSO to reduce costs .

How does the electronic nature of substituents influence reactivity and biological activity?

Mechanistic Insights:

  • Electron-Withdrawing Groups : The 4-fluorobenzyl and methylsulfonyl groups enhance electrophilicity, facilitating nucleophilic attacks in target binding .
  • Steric Effects : Bulky substituents at the N1 position (e.g., isopropyl) can reduce enzymatic degradation, as seen in related imidazoles .

Data-Driven Example:
In , replacing the 4-fluorophenyl group with a 4-methoxyphenyl group increased antibacterial activity by 3-fold, highlighting substituent effects .

What strategies validate the compound’s stability under physiological conditions?

Experimental Design:

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated oxidation .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .

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